5-Chloro-2-(methylsulfonyl)aniline
Overview
Description
5-Chloro-2-(methylsulfonyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound is characterized by the presence of a chlorine atom at the 5th position and a methylsulfonyl group at the 2nd position on the aniline ring. It is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)aniline can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene to produce 5-chloro-2-nitrotoluene, followed by sulfonation to introduce the methylsulfonyl group. The nitro group is then reduced to an amine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, sulfonation, and reduction, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Chloro-2-(methylsulfonyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical modifications. It is also used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine and methylsulfonyl groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Chloroaniline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
4-Chloro-2-(methylsulfonyl)aniline: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
5-Bromo-2-(methylsulfonyl)aniline: Bromine instead of chlorine, which can lead to different reactivity patterns.
Uniqueness: 5-Chloro-2-(methylsulfonyl)aniline is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with specific desired properties .
Properties
IUPAC Name |
5-chloro-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZIEPSQSEDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067443 | |
Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-54-7 | |
Record name | 5-Chloro-2-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29124-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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